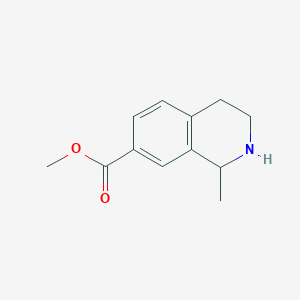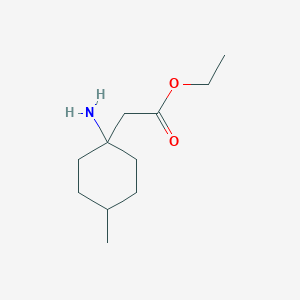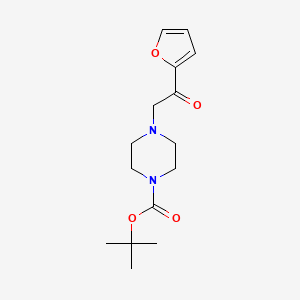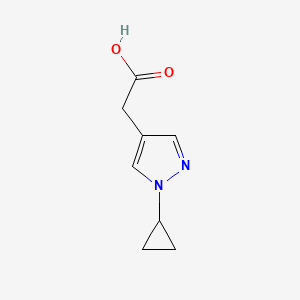![molecular formula C10H20ClNO2 B15306058 methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a hydrochloride salt form of a piperidine derivative, often used in various chemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride typically involves the reaction of 3-ethylpiperidine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate hydrochloride: Similar structure but with a vinyl group instead of an ethyl group.
Methyl 2-[(3R,4S)-3-methylpiperidin-4-yl]acetate hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-8-7-11-5-4-9(8)6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9-;/m0./s1 |
Clave InChI |
NXFJBKGJTYMPNK-OZZZDHQUSA-N |
SMILES isomérico |
CC[C@H]1CNCC[C@H]1CC(=O)OC.Cl |
SMILES canónico |
CCC1CNCCC1CC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15305985.png)
methanone](/img/structure/B15305998.png)


![rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid](/img/structure/B15306023.png)



![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)




